2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid is a compound that combines a benzisothiazole moiety with an amino and carboxylic acid functional group. This compound is significant in various scientific applications, particularly in medicinal chemistry and biochemistry. It is characterized by its unique structure which allows it to participate in various chemical reactions and biological processes.
This compound is classified as an organic heterocyclic compound due to the presence of a benzisothiazole ring. It falls under the category of carboxylic acids due to its benzoic acid component. The molecular formula for 2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid is C₁₅H₁₀N₂O₃S, with a CAS number of 1031627-74-3 .
The synthesis of 2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid can be achieved through several methods that typically involve the coupling of benzisothiazole derivatives with amino acids or their derivatives.
Technical Details:
The molecular structure of 2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid features a benzene ring fused with a thiazole ring, which contributes to its heterocyclic nature. The carbonyl group from the benzisothiazole is connected to an amino group that is further attached to a benzoic acid moiety.
Data:
The compound is capable of undergoing various chemical reactions typical for carboxylic acids and amines.
Technical Details:
The mechanism of action for 2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid primarily involves interactions at the molecular level where it may act as an inhibitor or modulator in biochemical pathways.
Data:
2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid has several applications in scientific research:
The 1,2-benzisothiazol-3-one core represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene ring attached to an isothiazolone moiety containing nitrogen and sulfur atoms. Functionalization at the 3-position—particularly through carbonylamino linkages—generates structurally diverse derivatives with significant pharmacological potential. The prototypical compound 2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid (C₁₅H₁₀N₂O₃S, MW 298.32 g/mol) exemplifies this structural class, featuring a benzoic acid group linked via an amide bond to the isothiazolone nitrogen [1] [8]. Minor substitutions yield distinct analogs, such as 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid (C₁₆H₁₂N₂O₃S, MW 312.34 g/mol), where a methyl group at the 4-position of the benzoic acid ring increases molecular weight and lipophilicity [2] [3].
Table 1: Structural Variations in Key Benzisothiazolone Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|
2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid | C₁₅H₁₀N₂O₃S | 298.32 | Unsubstituted benzoic acid at ortho-position |
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid | C₁₅H₁₀N₂O₃S | 298.32 | Benzoic acid at meta-position |
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid | C₁₆H₁₂N₂O₃S | 312.34 | Methyl substitution on benzoic acid ring |
Benzisothiazolone derivatives emerged prominently in the late 1990s as mechanistic probes and therapeutic candidates. Seminal work by researchers in 1998 demonstrated the rational design of 1,2-benzisothiazol-3-one 1,1-dioxide derivatives as potent inhibitors of human mast cell tryptase, a serine protease implicated in inflammatory and allergic responses [4]. This study established critical structure-activity relationship (SAR) principles, showing that elongation of the side chain and introduction of aromatic carboxylate esters significantly enhanced inhibitory potency. For instance, the pentanoate derivative 7d exhibited an IC₅₀ of 0.1 µM against tryptase, while the benzoate derivative 7n achieved an IC₅₀ of 0.064 µM—marking a 13-fold improvement over early leads [4]. These innovations underscored the scaffold’s capacity for target modulation and fueled further exploration of 3-carboxamido variants.
Functionalization at the 3-position of the 1,2-benzisothiazol-3-one ring is a strategic approach to modulate electronic, steric, and pharmacodynamic properties. The carbonyl group adjacent to nitrogen enables stable amide bond formation with aromatic carboxylic acids, creating planar structures capable of π-π stacking interactions with enzyme active sites. In tryptase inhibition studies, derivatives featuring benzoic acid esters (e.g., 7n) demonstrated enhanced affinity due to:
Table 2: Impact of 3-Position Functionalization on Tryptase Inhibition
Compound | R-Group | IC₅₀ (µM) | Kᵢ (nM) | Bioactivity Enhancement Mechanism |
---|---|---|---|---|
7b | β-Alanate chain | 0.85 | >10,000 | Basic side chain for ionic interaction |
7d | 5-Aminopentanoate chain | 0.10 | 60 | Elongated hydrophobic spacer |
7n | 4-(Aminocarbonyl)benzoate | 0.064 | 52 | Aromatic rigidity and π-stacking |
This targeted functionalization enables precise optimization of pharmacokinetic and pharmacodynamic profiles, positioning 3-carboxamido benzoic acid derivatives as versatile intermediates for protease inhibitor development [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: